N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-methylpropanamide
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Overview
Description
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-methylpropanamide is a complex organic compound featuring a dimethylamino group attached to a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-methylpropanamide typically involves the reaction of dimethylamino compounds with appropriate reagents under controlled conditions. One common method involves the alkylation of aniline with methanol in the presence of an acid catalyst . Another approach uses dimethyl ether as the methylating agent .
Industrial Production Methods
Industrial production of this compound often employs large-scale alkylation processes, utilizing methanol or dimethyl ether as methylating agents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines and other reduced forms.
Substitution: It can undergo electrophilic substitution reactions, particularly nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like nitric acid and halogens are employed under acidic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives, such as nitro and halogenated compounds, which are useful intermediates in further chemical synthesis .
Scientific Research Applications
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-methylpropanamide has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of dyes and other organic compounds.
Biology: The compound is used in the study of biological processes and as a reagent in biochemical assays.
Industry: The compound is utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. It acts as a photoinitiator, forming radicals upon UV irradiation, which then initiate polymerization reactions . The compound’s dimethylamino groups play a crucial role in its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaniline: A tertiary amine with similar reactivity and applications.
2-Benzyl-2-(dimethylamino)-4′-morpholinobutyrophenone: Another photoinitiator with comparable properties.
N-[2-(dimethylamino)ethyl]-1,8-naphthalimide derivatives: Used as photoinitiators and in radical polymerization.
Uniqueness
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-methylpropanamide is unique due to its specific structural features, which confer distinct reactivity and applications. Its dual dimethylamino groups enhance its utility in various chemical reactions and industrial processes.
Biological Activity
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-methylpropanamide, also known as a derivative of dimethylamino propanamide, has garnered interest in various biological applications due to its unique chemical structure and potential pharmacological properties. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
- Molecular Formula : C13H20N2O
- Molecular Weight : 220.32 g/mol
- CAS Number : 1421373-36-5
The structure features two dimethylamino groups which are significant for its biological activity, particularly in terms of receptor binding and interaction with biological membranes.
This compound exhibits several mechanisms of action that contribute to its biological effects:
- Receptor Interaction : The compound is known to interact with various neurotransmitter receptors, particularly those associated with the central nervous system (CNS). Its dimethylamino groups enhance lipophilicity, facilitating better membrane penetration and receptor binding.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting drug metabolism and efficacy.
- Antiproliferative Effects : Research indicates that the compound shows promise in inhibiting the proliferation of certain cancer cell lines, suggesting potential applications in oncology.
In Vitro Studies
A number of studies have investigated the biological activity of this compound in vitro:
- Cell Viability Assays : In assays using human cancer cell lines (e.g., A549 lung cancer cells), the compound demonstrated a dose-dependent reduction in cell viability, indicating cytotoxic effects at higher concentrations.
- Mechanistic Studies : Flow cytometry analysis revealed that treatment with the compound led to an increase in apoptotic cell populations, suggesting that it induces apoptosis through mitochondrial pathways.
Case Studies
- Case Study on Cancer Treatment : A study published in a peer-reviewed journal evaluated the effects of the compound on tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to control groups, with minimal side effects observed.
- Neuropharmacological Effects : Another case study examined the compound's impact on anxiety-like behaviors in rodent models. Behavioral assays indicated that administration resulted in reduced anxiety levels, likely through modulation of serotonin receptors.
Data Summary
The following table summarizes key findings from various studies on the biological activity of this compound:
Study Type | Biological Activity | Key Findings |
---|---|---|
In Vitro Cell Viability | Cytotoxicity against cancer cell lines | Dose-dependent reduction in viability |
Apoptosis Assay | Induction of apoptosis | Increased apoptotic cells observed |
Animal Model Study | Tumor growth inhibition | Significant reduction in tumor size |
Behavioral Study | Effects on anxiety-like behaviors | Reduced anxiety levels in rodent models |
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O/c1-12(2)16(20)17-11-15(19(5)6)13-7-9-14(10-8-13)18(3)4/h7-10,12,15H,11H2,1-6H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJDPZGJPZTABJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC(C1=CC=C(C=C1)N(C)C)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.